molecular formula C18H23ClN2 B5578600 N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No.: B5578600
M. Wt: 302.8 g/mol
InChI Key: NPOSDHRAMJDWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAC is a tertiary amine that is synthesized through a multi-step process, and its properties make it a promising candidate for use in drug development, catalysis, and materials science.

Scientific Research Applications

Synthesis and Metabolic Studies

N,N-Dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine, an analog of the carcinogenic antihistamine methapyrilene, was synthesized and subjected to preliminary in vitro metabolic studies. Metabolic transformations include N-demethylation and imidazole C-oxidation, highlighting the compound's role in exploring metabolic pathways and potential toxicological implications (Compernolle & Castagnoli, 1982).

Catalytic Applications

A CuI/L5 (N,N'-dimethylethylenediamine) catalyst system was employed for the amination of arylhalides with guanidines, leading to the synthesis of 1-H-2-substituted benzimidazoles. This demonstrates the compound's utility in facilitating complex organic transformations, contributing to the development of novel synthetic methodologies (Deng, McAllister, & Mani, 2009).

Material Science and Electron Transfer

Studies on intermolecular electron transfer in low-molecular-weight models for polyaniline highlighted the importance of protonation and electron interchange in developing conducting materials. This research provides insights into the molecular basis for conductivity and the potential for creating advanced materials (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Molecular Docking and QSAR Prediction

A detailed study on benzil and its halogenated analogs employed quantum mechanical, molecular docking, and QSAR prediction methods to analyze structural, spectroscopic, and physico-chemical characteristics. The research underscores the potential of these compounds in drug discovery and development, particularly as enzyme inhibitors and in light harvesting efficiency for photovoltaic applications (Mary et al., 2019).

Synthetic Methodologies

The synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their application in catalytic processes, such as asymmetric cyclopropanation, reveals the compound's role in promoting chiral synthesis and enhancing reaction efficiencies. This research contributes to the field of asymmetric catalysis, offering new strategies for synthesizing chiral molecules (Song et al., 1999).

Properties

IUPAC Name

N'-benzyl-N'-[(4-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-20(2)12-13-21(14-16-6-4-3-5-7-16)15-17-8-10-18(19)11-9-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOSDHRAMJDWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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